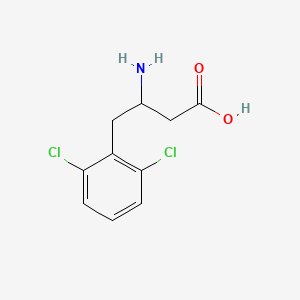

3-Amino-4-(2,6-dichlorophenyl)butyric Acid

Description

Contextualization within Butyric Acid and β-Amino Acid Derivatives Research

3-Amino-4-(2,6-dichlorophenyl)butyric acid is a derivative of both butyric acid and β-amino acids, two classes of compounds with significant research interest. Butyric acid, a simple short-chain fatty acid, and its derivatives are known to play vital roles in physiological processes. koreascience.krresearchgate.net Research has shown that butyric acid derivatives can act as histone deacetylase (HDAC) inhibitors, which is relevant in oncology research, and they exhibit a range of other biological activities, including immunomodulatory and anti-inflammatory effects. koreascience.krresearchgate.netnih.gov The use of butyric acid and its derivatives is being explored as an alternative to traditional antimicrobials and as feed additives in animal husbandry to improve gut health. koreascience.krnih.gov

As a β-amino acid, the compound is part of a class of molecules that are isomers of the proteinogenic α-amino acids. β-Amino acids are of great interest in medicinal chemistry and materials science. They serve as crucial building blocks for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. The non-protein amino acid β-aminobutyric acid (BABA) is recognized as a plant activator that can induce resistance against a variety of biotic and abiotic stresses. nih.gov The synthesis of various β-amino acids with substituted phenyl groups, such as those with nitro, chloro, and hydroxyl groups, has been undertaken to explore their potential as antimicrobial agents. researchgate.net

Significance in Advanced Organic Synthesis and Molecular Design Research

The structure of this compound makes it a molecule of interest in the field of organic synthesis and molecular design. The synthesis of β-amino acids, particularly those with specific stereochemistry and substitution patterns, is a challenging yet important area of research. The presence of a chiral center at the β-carbon (C3) means that stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biological applications.

The dichlorophenyl group is a key feature in molecular design. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to enhance their metabolic stability, improve their binding affinity to target proteins, and increase their lipophilicity, which can affect their ability to cross biological membranes. mdpi.com The 2,6-dichloro substitution pattern on the phenyl ring creates specific steric and electronic effects that can be exploited in the design of selective ligands for biological targets.

The synthesis of related dichlorophenyl-containing butanoic acid derivatives has been reported in the literature, often as intermediates for creating more complex heterocyclic compounds with potential biological activities. mdpi.comresearchgate.net For example, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid has been used as a starting material to synthesize various pyridazinone derivatives. mdpi.comresearchgate.net The synthesis of related compounds, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a key intermediate for a type 2 diabetes drug, highlights the industrial importance of synthetic routes to this class of molecules. google.comnus.edu.sg

Historical Perspective and Evolution of Related Chemical Compound Studies

The historical context of this compound is deeply rooted in the study of neurotransmitters, specifically gamma-aminobutyric acid (GABA). nih.gov GABA was first discovered in the brain in 1950 and was identified as the principal inhibitory neurotransmitter in the mammalian central nervous system. nih.govwikipedia.org This discovery set off a wave of research to understand its function and to develop drugs that could modulate its activity. nih.gov

The structure of this compound classifies it as a GABA analogue. wikipedia.org Specifically, it is a β-substituted analogue, a class that includes several important therapeutic agents. A landmark in this area was the development of baclofen (B1667701) (β-(4-chlorophenyl)-GABA), a muscle relaxant that acts as a potent agonist for the GABA-B receptor. wikipedia.org The success of baclofen demonstrated that substitution on the GABA backbone could lead to compounds with distinct pharmacological profiles.

The evolution of GABAergic drug research progressed from the initial discovery of GABA to the identification and cloning of its receptors (GABA-A, GABA-B, and GABA-C) from the 1980s onwards. nih.gov This molecular-level understanding allowed for more rational drug design. Researchers began to synthesize a wide variety of GABA analogues with different substituents on the carbon backbone and the phenyl ring to probe structure-activity relationships and to develop more selective and potent drugs. wikipedia.org Compounds like pregabalin (B1679071) (β-isobutyl-GABA) and phenibut (β-phenyl-GABA) further exemplify the therapeutic potential of β-substituted GABA analogues. wikipedia.org The investigation of a compound like this compound is a logical continuation of this decades-long research effort to create novel modulators of the GABA system.

Data on Related Dichlorophenyl Butyric Acid Derivatives

Table 1: Properties of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride Note: This compound differs by the position of the chlorine atoms on the phenyl ring (3,4- instead of 2,6-).

| Property | Value | Source |

| CAS Number | 270063-50-8 | |

| Molecular Formula | C₁₀H₁₂Cl₂NO₂ · HCl | |

| Molecular Weight | ~290.6 g/mol | |

| Purity (Commercial) | ≥95% | |

| Stereochemistry | (S)-enantiomer |

Table 2: Properties of Fmoc-(R)-3-amino-4-(3,4-dichloro-phenyl)-butyric acid Note: This is a protected form of a related compound, used in peptide synthesis.

| Property | Value | Source |

| CAS Number | 269396-57-8 | cymitquimica.comwuxiapptec.com |

| Molecular Formula | C₂₅H₂₁Cl₂NO₄ | cymitquimica.com |

| Molecular Weight | 470.34 g/mol | cymitquimica.com |

| Purity (Commercial) | >95% | wuxiapptec.com |

| Appearance | Solid | cymitquimica.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

3-amino-4-(2,6-dichlorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11Cl2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15) |

InChI Key |

NEVHSDHUEZCVLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(CC(=O)O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 4 2,6 Dichlorophenyl Butyric Acid

Retrosynthetic Analysis for Complex β-Amino Acid Targets

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex β-amino acid like 3-Amino-4-(2,6-dichlorophenyl)butyric acid, the primary disconnections are typically made at the C-N and C-C bonds adjacent to the chiral center.

A common retrosynthetic approach for β-amino acids involves disconnecting the molecule to reveal a key intermediate such as a β-lactam or an α,β-unsaturated ester. Another powerful strategy is the disconnection leading back to a suitable aldehyde and a malonic acid derivative. For the target molecule, the key disconnections can be visualized as follows:

Disconnection 1 (C3-N bond): This leads back to a 4-(2,6-dichlorophenyl)butanoic acid derivative with a leaving group at the C3 position, which can then be displaced by an amino group.

Disconnection 2 (C3-C4 bond): This approach suggests a conjugate addition of a nucleophile to an α,β-unsaturated acid derivative, which is a common strategy for forming the β-amino acid backbone.

Disconnection 3 (C2-C3 bond): This leads to a 2,6-dichlorophenylacetaldehyde derivative and a two-carbon component that provides the amino and carboxyl groups. This is often achieved through reactions like the Rodionov reaction.

These disconnections suggest that viable starting materials could include 2,6-dichlorobenzaldehyde, malonic acid, and a source of ammonia or a protected amine. The presence of the dichlorophenyl group can influence the reactivity of intermediates, a factor that must be considered in the forward synthesis. researchgate.net

Direct Synthesis Routes from Precursors

Direct synthesis aims to construct the target molecule in a single step or a very limited number of steps from readily available precursors. One of the most classic methods for β-amino acid synthesis is the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and ammonia (or an amine) in an alcoholic solvent.

For this compound, a direct route could theoretically involve the reaction of 2,6-dichlorobenzaldehyde with malonic acid and ammonium (B1175870) acetate.

Hypothetical Direct Synthesis via Rodionov Reaction:

Reactants: 2,6-Dichlorobenzaldehyde, Malonic Acid, Ammonium Acetate

Solvent: Ethanol or Methanol (B129727)

Conditions: Reflux

Product: this compound

While conceptually straightforward, this one-pot reaction often suffers from low yields and the formation of byproducts, especially with sterically hindered aldehydes like 2,6-dichlorobenzaldehyde. The steric hindrance from the two ortho-chloro substituents can impede the initial Knoevenagel condensation step and the subsequent Michael addition of the amino group.

Multi-Step Synthetic Sequences and Reaction Cascades

Due to the limitations of direct synthesis, multi-step sequences are more commonly employed to achieve higher yields and purity. These routes offer better control over each chemical transformation.

A common multi-step strategy involves the initial synthesis of an α,β-unsaturated acid or ester, followed by the conjugate addition of an amine.

Step 1: Knoevenagel Condensation The synthesis often begins with the Knoevenagel condensation of 2,6-dichlorobenzaldehyde with malonic acid or a malonic acid half-ester. This reaction forms the key intermediate, (E)-4-(2,6-dichlorophenyl)but-2-enoic acid.

Reactants: 2,6-Dichlorobenzaldehyde, Malonic acid

Catalyst: Piperidine or Pyridine (B92270)

Product: (E)-4-(2,6-dichlorophenyl)but-2-enoic acid

Step 2: Conjugate Addition of an Amino Group The α,β-unsaturated acid is then subjected to a Michael addition with a suitable nitrogen nucleophile. Using a protected amine, such as benzylamine or a carbamate (B1207046), is common to prevent side reactions.

Reactant 1: (E)-4-(2,6-dichlorophenyl)but-2-enoic acid

Reactant 2: Benzylamine (followed by debenzylation) or an ammonia equivalent.

Product: Racemic N-protected this compound

Optimizing reaction conditions is crucial for maximizing yield and minimizing impurities. For the conjugate addition step, various parameters can be adjusted.

| Parameter | Variation | Observation |

| Solvent | Toluene, Ethanol, THF, DMF | Polar aprotic solvents like THF or DMF often facilitate the reaction by stabilizing charged intermediates. |

| Temperature | Room Temperature to 80°C | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |

| Base | Triethylamine, DBU | The use of a non-nucleophilic base can be beneficial in deprotonating the nitrogen nucleophile without competing in the addition. |

| Stoichiometry | 1.0 to 1.5 equivalents of amine | A slight excess of the amine can help drive the reaction to completion. |

Final deprotection steps, such as hydrogenolysis to remove a benzyl group or acidic treatment to remove a Boc group, yield the final product.

Asymmetric Synthesis of Enantiopure this compound

Producing a single enantiomer of the target molecule is critical for many pharmaceutical applications. Asymmetric synthesis strategies are employed to control the stereochemistry of the newly formed chiral center at the C3 position.

A robust method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed.

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an α,β-unsaturated acid derivative. wikipedia.org The bulky auxiliary then blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less sterically hindered face.

Synthetic Sequence using an Evans Auxiliary:

Acylation: (E)-4-(2,6-dichlorophenyl)but-2-enoic acid is converted to its acyl chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone.

Diastereoselective Conjugate Addition: This key intermediate is then treated with a nitrogen nucleophile, such as lithium benzylamide. The chiral auxiliary directs the addition to form one diastereomer preferentially.

Removal of Auxiliary: The chiral auxiliary is cleaved, typically via hydrolysis with lithium hydroxide, to yield the enantiomerically enriched N-protected β-amino acid. Subsequent deprotection provides the final enantiopure product.

The diastereoselectivity of the conjugate addition step is often high, leading to the desired product in excellent enantiomeric excess (e.e.).

Table of Diastereoselectivity in Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Lithium Benzylamide | >95:5 |

| (S)-2-amino-3-methyl-1,1-diphenyl-1-butanol (Pseudoephedrine derivative) | Azide (TMSN₃) | >90:10 |

| Camphorsultam | Ammonia equivalent | >98:2 |

These methods demonstrate that through the rational application of modern synthetic strategies, this compound can be prepared in a controlled and efficient manner, with multi-step asymmetric sequences providing the highest level of stereochemical control.

Organocatalytic Enantioselective Syntheses

Organocatalysis offers a metal-free approach to the asymmetric synthesis of chiral molecules like this compound. A plausible and widely used strategy involves the asymmetric Michael addition of a nucleophile to an electrophile, orchestrated by a chiral organic molecule.

A potential route commences with 2,6-dichlorobenzaldehyde, which can be converted to the corresponding nitroalkene, (E)-1-(2,6-dichlorophenyl)-2-nitroethene, through a Henry reaction with nitromethane followed by dehydration. This nitroalkene serves as a key Michael acceptor. The subsequent conjugate addition of a malonate derivative, such as diethyl malonate, can be catalyzed by a chiral bifunctional organocatalyst, like a thiourea-based cinchona alkaloid. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the tertiary amine of the cinchona alkaloid activates the malonate, forming a chiral enolate. This dual activation facilitates a highly stereocontrolled 1,4-addition.

The resulting Michael adduct, a γ-nitro ester, can then be transformed into the target γ-amino acid. This involves reduction of the nitro group to an amine, often achieved with reagents like zinc in acetic acid or catalytic hydrogenation, followed by hydrolysis and decarboxylation of the malonate ester.

A significant challenge in this approach is the steric hindrance imposed by the two ortho-chloro substituents on the phenyl ring. This steric bulk can impede the approach of the nucleophile and the interaction with the catalyst's chiral pocket, potentially leading to lower reaction rates and reduced enantioselectivity compared to less substituted analogues. Catalyst selection is therefore critical, and catalysts with tunable steric and electronic properties may be required to achieve high stereocontrol.

Table 1: Representative Organocatalytic Michael Addition for γ-Nitro Ester Synthesis Note: This table presents data for analogous reactions, as specific data for the 2,6-dichloro substrate is not readily available in the literature. It serves to illustrate the potential efficacy of the method.

| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Cinchona-thiourea | β-Nitrostyrene | Diethyl malonate | Toluene | 95 | 94 |

| Squaramide catalyst | β-Nitrostyrene | Dimethyl malonate | Dichloromethane | 92 | 98 |

| Primary amine-thiourea | (E)-3-phenyl-2-propenal | Propanal | Chloroform | 85 | 99 |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides highly efficient and selective methods for creating chiral centers. A primary strategy for synthesizing this compound using this approach is the asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor.

One viable route begins with the Knoevenagel condensation of 2,6-dichlorobenzaldehyde with a protected amino-cyanoacetate or a similar active methylene (B1212753) compound. The resulting α,β-unsaturated compound can then be subjected to asymmetric hydrogenation. Chiral phosphine ligands, such as those from the BINAP or DuPhos families, complexed with rhodium or ruthenium, are well-established catalysts for such transformations. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high enantioselectivity.

An alternative and often highly effective method is the asymmetric hydrogenation of a β-enamido ester. This precursor can be synthesized from a corresponding β-keto ester, which is obtainable from 2,6-dichlorophenylacetic acid. The β-keto ester is converted to its enamine, which is then hydrogenated. Rhodium and Ruthenium catalysts bearing chiral bisphosphine ligands have demonstrated exceptional performance in the hydrogenation of enamines, often providing the desired amino acid derivative with excellent enantiomeric excess.

Similar to the organocatalytic route, the steric hindrance from the 2,6-dichloro substitution pattern presents a significant challenge. It can influence the coordination of the substrate to the metal center and the facial selectivity of the hydrogen addition. High-pressure hydrogenation might be necessary to overcome the substrate's reduced reactivity.

Table 2: Representative Asymmetric Hydrogenation of Enamine Precursors Note: This table showcases typical results for analogous substrates to indicate the potential of this methodology.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | N-Acetyl-β-arylenamine ester | Methanol | >99 | 98 |

| Ru(OAc)₂ | (S)-MeO-BIPHEP | β-Ketoester | Ethanol | 95 | 99 |

| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | N-aryl imine | Toluene | 98 | 97 |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis leverages the high selectivity and mild reaction conditions of enzymes to produce chiral compounds. For the synthesis of this compound, transaminases (TAs) or amine dehydrogenases (AmDHs) are particularly relevant.

A potential biocatalytic route involves the reductive amination of a ketone precursor, 4-(2,6-dichlorophenyl)-3-oxobutanoic acid. This ketone can be synthesized via acylation of a suitable starting material. An ω-transaminase, using an amine donor like isopropylamine, can stereoselectively convert the ketone to the corresponding amine. The stereochemical outcome (R or S) can often be controlled by selecting a transaminase that exhibits the desired selectivity. The reaction is typically run in an aqueous buffer at or near room temperature.

Alternatively, an amine dehydrogenase could be employed. AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant. A cofactor recycling system, often involving another enzyme like formate dehydrogenase or glucose dehydrogenase, is typically required to make the process economically viable.

The primary challenge for these enzymatic methods is the substrate scope of the available enzymes. The bulky 2,6-dichlorophenyl group may not fit well into the active site of many wild-type enzymes. However, protein engineering and directed evolution techniques can be used to tailor the enzyme's active site to accommodate sterically demanding substrates and to enhance its activity and selectivity.

Table 3: Representative Biocatalytic Reductive Amination of Ketones Note: Data represents the amination of analogous bulky ketone substrates, highlighting the potential of enzymatic methods.

| Enzyme Type | Substrate Example | Amine Donor | Cofactor System | Conversion (%) | Enantiomeric Excess (ee %) |

| ω-Transaminase | 1-(4-bromophenyl)propan-2-one | Isopropylamine | PLP | >99 | >99 |

| Amine Dehydrogenase | 4-phenyl-2-butanone | Ammonia | NADH/FDH | 95 | >99.5 |

| ω-Transaminase | 1-phenyl-1,3-butanedione | Alanine | PLP | 92 | 98 |

Protecting Group Strategies and Deprotection Methodologies

In the multi-step synthesis of this compound, the use of protecting groups for the amino and carboxylic acid functionalities is essential to prevent unwanted side reactions.

Amino Group Protection: The most common protecting group for the amino function during such syntheses is the tert-butyloxycarbonyl (Boc) group. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc group is stable to a wide range of non-acidic reaction conditions, including hydrogenation and organometallic reactions. Deprotection is readily achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.

Another frequently used protecting group is the benzyloxycarbonyl (Cbz or Z) group. It is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is compatible with many other functional groups.

Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester, to prevent its interference in reactions targeting other parts of the molecule. Esterification can be accomplished using methods like the Fischer esterification (alcohol with an acid catalyst). These simple alkyl esters are generally stable but can be hydrolyzed back to the carboxylic acid under basic conditions (saponification) using reagents like sodium hydroxide or lithium hydroxide, followed by acidic workup.

For syntheses requiring milder deprotection conditions, a benzyl ester can be employed. Similar to the Cbz group, the benzyl ester can be cleaved by catalytic hydrogenolysis, offering an orthogonal deprotection strategy if a Boc group is used for the amine.

The choice of protecting groups must be carefully planned to ensure their stability during the synthetic sequence and their selective removal without affecting other parts of the molecule (orthogonality).

Process Chemistry Considerations for Scalable Laboratory Synthesis

Scaling up the synthesis of this compound from the bench to a larger laboratory scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Route Selection: For scalability, a transition metal-catalyzed asymmetric hydrogenation is often preferred due to its high catalytic turnover numbers (low catalyst loading), predictable selectivity, and well-understood reaction parameters. Organocatalytic routes can also be scalable, but often require higher catalyst loadings (1-10 mol%), which can complicate product purification and increase costs. Biocatalytic routes are highly attractive from a green chemistry perspective but may require specialized fermentation and downstream processing equipment.

Catalyst Cost and Availability: The cost of chiral ligands and transition metal precursors for asymmetric hydrogenation can be significant. On a larger scale, catalyst recovery and recycling become important economic considerations. For biocatalytic processes, the cost of enzyme production and cofactors must be evaluated.

Reaction Conditions:

Safety: High-pressure hydrogenation reactions require specialized reactors and careful safety protocols. The flammability of hydrogen gas and solvents must be managed. Exothermic reactions need to be monitored and controlled to prevent thermal runaways.

Work-up and Purification: The purification method must be robust and scalable. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography. For reactions using expensive catalysts, developing procedures to remove or recover the catalyst from the product stream is crucial.

Solvent Selection: The choice of solvent should consider not only reaction performance but also safety, environmental impact (E-factor), and ease of removal and recovery. Solvents with high boiling points can be difficult to remove, while those with low flash points pose safety risks.

Process Optimization: A Design of Experiments (DoE) approach can be used to systematically optimize reaction parameters such as temperature, pressure, catalyst loading, and substrate concentration to maximize yield and selectivity while ensuring process robustness.

Stereochemical Investigations of 3 Amino 4 2,6 Dichlorophenyl Butyric Acid

Identification and Characterization of Enantiomeric and Diastereomeric Forms

The distinct spatial arrangements of the functional groups in the enantiomeric and diastereomeric forms of 3-Amino-4-(2,6-dichlorophenyl)butyric acid lead to unique physicochemical properties. These differences are leveraged for their identification and characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the three-dimensional structure of each stereoisomer.

For instance, the relative stereochemistry of diastereomers can be determined by analyzing the coupling constants in their ¹H NMR spectra. The magnitude of the coupling constant between the protons at the C3 and C4 positions can indicate a syn or anti relationship between the amino and dichlorophenyl groups. Furthermore, single-crystal X-ray diffraction provides definitive proof of the absolute configuration of each enantiomer.

Chiral Resolution Techniques for Enantiomer Separation

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step for stereochemical studies and for the evaluation of the biological activity of each isomer.

A well-established method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. In the case of this compound, a chiral amine can be used to form two diastereomeric salts that exhibit different solubilities. This difference in solubility allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the acid. The choice of the resolving agent and the crystallization solvent are crucial parameters that influence the efficiency of the resolution.

Chiral chromatography offers a powerful and versatile alternative for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For the enantioseparation of this compound, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, have proven effective. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, such as its methyl ester, chiral GC can be employed. In this method, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, is used to separate the enantiomers. The temperature program and the carrier gas flow rate are key parameters that are adjusted to maximize the resolution.

Determination of Enantiomeric and Diastereomeric Purity

The enantiomeric excess (ee) and diastereomeric excess (de) are crucial parameters that define the purity of a stereoisomeric sample. Chiral HPLC and chiral GC are the most common and accurate methods for determining the enantiomeric purity of this compound. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula: ee (%) = [([R] - [S])/([R] + [S])] x 100, where [R] and [S] are the concentrations of the R and S enantiomers, respectively. Similarly, the diastereomeric purity can be determined by analyzing the relative peak areas of the diastereomers in a chromatogram.

Conformational Analysis and Stereoisomeric Stability Studies

The three-dimensional conformation of the stereoisomers of this compound influences their physical and biological properties. Computational modeling and experimental techniques like NMR spectroscopy are used to study the preferred conformations of each stereoisomer. These studies often reveal that the bulky 2,6-dichlorophenyl group and the amino group adopt specific spatial arrangements to minimize steric hindrance.

Investigations into the stereoisomeric stability are also important, particularly under various conditions such as pH and temperature. These studies assess the potential for racemization or epimerization, which would lead to a loss of stereochemical integrity. For this compound, the C-N and C-C bonds of the stereocenters are generally stable, and the compound does not readily undergo racemization under normal storage conditions.

Chemical Reactivity and Transformation Studies of 3 Amino 4 2,6 Dichlorophenyl Butyric Acid

Carboxylic Acid Group Reactivity

The carboxylic acid group in 3-Amino-4-(2,6-dichlorophenyl)butyric acid is a key site for various chemical modifications, including esterification, amidation, and salt formation.

Esterification Reactions and Kinetics

The carboxylic acid functionality can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is a reversible process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed during the reaction.

A general representation of the esterification reaction is as follows:

| Reactant | Product | Catalyst | Conditions |

| This compound | Corresponding Ester | Acid Catalyst (e.g., H₂SO₄, HCl) | Heat, Removal of Water |

| Carboxylic Acids in general | Esters | Acid or Base Catalysts | Varies with reactants |

Amidation Reactions and Mechanism

The carboxylic acid group can also be transformed into an amide by reacting with an amine. This reaction typically requires activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides (like DCC or EDC), which form a highly reactive O-acylisourea intermediate that is then readily attacked by the amine.

The mechanism of amidation of amino acids has been a subject of extensive study. In the context of direct amidation without protecting groups, Lewis acids have been employed as catalysts. Mechanistic insights suggest that the catalyst can coordinate to the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. For instance, boron-based catalysts have been shown to form intermediates that activate the carboxylic acid group towards amidation. While the precise mechanism for this compound is not explicitly detailed in the literature, it is expected to follow a similar pathway of carboxylic acid activation followed by nucleophilic acyl substitution.

| Reagent | Product | Key Mechanistic Step |

| Amine | Amide | Activation of the carboxylic acid |

| Activating Agents (e.g., DCC, EDC) | Amide | Formation of a reactive intermediate |

| Lewis Acid Catalysts | Amide | Coordination to the carboxylic acid |

Salt Formation and Precipitation Phenomena

As a carboxylic acid, this compound can react with bases to form carboxylate salts. The formation of these salts significantly alters the physical properties of the compound, most notably its solubility in various solvents. The reaction with a strong base, such as sodium hydroxide, results in the formation of a water-soluble sodium salt.

The precipitation of these salts is dependent on factors such as the solvent system, temperature, and the specific counter-ion used. For instance, the calcium salt of butyric acid is known to be less soluble in hot water than in cold water. The formation of salts is a common strategy to improve the aqueous solubility and bioavailability of carboxylic acid-containing compounds. The specific precipitation behavior of salts of this compound would depend on the lattice energy of the resulting salt and its solvation energy in the chosen solvent.

Amino Group Reactivity

The primary amino group in this compound is a nucleophilic center and can participate in a variety of chemical reactions, including acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation Reactions

The amino group readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides to form amides. Similarly, it can be sulfonylated by reacting with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

For example, the acylation of related 3-aminocarbostyril derivatives has been shown to occur at the amino group. The sulfonylation of amino acid esters has also been demonstrated, proceeding efficiently to give the corresponding sulfonamides. The reactivity of the amino group in this compound is expected to be similar, allowing for the introduction of a wide range of acyl and sulfonyl groups.

| Reagent Type | Product Type |

| Acyl Halide/Anhydride | Amide |

| Sulfonyl Halide | Sulfonamide |

Alkylation Reactions and Regioselectivity

The amino group can also be alkylated by reaction with alkyl halides. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Achieving selective mono-alkylation often requires careful control of reaction conditions or the use of specific methodologies. One approach to achieve regioselectivity is through the use of protecting groups or by employing chelation control. For instance, a method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which directs the alkylation to the nitrogen atom. While specific studies on the regioselective alkylation of this compound are not available, similar strategies could potentially be employed to control the extent and position of alkylation. The steric hindrance provided by the dichlorophenyl group might also influence the regioselectivity of such reactions.

| Alkylating Agent | Potential Products |

| Alkyl Halide | Mono-, Di-, and Tri-alkylated amines, Quaternary ammonium salt |

Amine Oxidation and Reduction Processes

The primary amine group in this compound is a key site for oxidative and reductive transformations.

Oxidation: The oxidation of the primary amine can lead to a variety of products depending on the reagents and conditions employed. Bioinspired methods using ortho-quinone catalysts, often in the presence of a co-oxidant like molecular oxygen, can oxidize primary amines to aldehydes or imines. nih.govnih.gov For the target molecule, this would theoretically convert the aminobutyric acid side chain into an aldehyde or a related derivative. More rigorous oxidation, potentially using transition metal catalysts, could yield corresponding nitriles. researchgate.net Another possible outcome is the formation of oximes, which can be achieved using molecular oxygen with catalytic systems like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and tungsten oxide/alumina. acs.org The presence of the carboxylic acid and the aryl chloride functionalities would require careful selection of chemoselective reagents to avoid unwanted side reactions.

Reduction: While the primary amine is already in a reduced state, it can be further functionalized through reductive processes, most notably reductive amination (also known as reductive alkylation). This two-step process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. masterorganicchemistry.com Subsequent reduction of this imine with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), yields a secondary amine. masterorganicchemistry.comyoutube.comlibretexts.org This pathway is one of the most common and controlled methods for preparing secondary amines from primary amines. youtube.comorganic-chemistry.org By reacting this compound with a carbonyl compound, this method allows for the introduction of a wide variety of alkyl or aryl groups onto the nitrogen atom, transforming the primary amine into a more substituted secondary amine.

Aryl Halide Reactivity of the Dichlorophenyl Moiety

The 2,6-dichlorophenyl group is the most sterically congested part of the molecule and presents unique reactivity challenges and opportunities, particularly concerning the carbon-chlorine bonds.

Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to the leaving group. These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In this compound, the dichlorophenyl ring lacks any such activating groups. The butyric acid substituent is not a strong electron-withdrawing group capable of stabilizing the intermediate required for the SNAr mechanism. Consequently, the direct displacement of the chloride atoms by nucleophiles is considered highly unfavorable under standard SNAr conditions. The reaction would face a significant kinetic barrier, making it an unlikely transformation pathway for this specific compound.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The carbon-chlorine bonds on the phenyl ring are potential sites for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds. fiveable.me The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orglibretexts.org While aryl chlorides are typically less reactive than the corresponding bromides and iodides, modern catalyst systems with specialized ligands have been developed to effectively couple these more challenging substrates. researchgate.net The 2,6-disubstitution pattern introduces significant steric hindrance, which can impede the reaction, but successful couplings of similarly hindered aryl halides have been reported. nih.govdicp.ac.cnnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. For this compound, this reaction would involve a palladium catalyst and a base to form a substituted alkene at one of the chlorinated positions.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a versatile reaction that pairs an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. researchgate.net Given the development of catalysts effective for sterically hindered substrates, it is plausible that this compound could be coupled with various arylboronic acids. researchgate.netresearchgate.net

Sonogashira Reaction: The Sonogashira reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. This method would introduce an alkynyl substituent onto the dichlorophenyl ring.

Below is a table summarizing hypothetical conditions for these cross-coupling reactions based on literature precedents for similar substrates.

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Product of C-C bond formation with styrene |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O | Biaryl product |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Aryl-alkyne product |

Halogen-Dance and Exchange Reactions

The "halogen dance" is a base-catalyzed rearrangement where a halogen atom migrates to a different position on an aromatic ring. This intermolecular process typically begins with deprotonation of the aromatic ring by a strong base (e.g., lithium diisopropylamide, LDA) to form an aryl anion. This anion can then induce a halogen-metal exchange with another molecule, leading to a positional isomerization of the halogen.

This reaction is most common for aryl bromides and iodides. While halogen dance reactions involving chloroaromatics are known, they are considered rare. For this compound, inducing a halogen dance would require harsh basic conditions. If successful, the reaction could potentially lead to the formation of isomers, such as a 2,3-dichloro or 2,5-dichloro substituted product, after quenching with an electrophile. However, due to the higher stability of the C-Cl bond compared to C-Br or C-I bonds, this transformation is expected to be challenging for this molecule.

Thermal and Photochemical Transformations

Thermal Transformations: Amino acids can undergo thermal decomposition at elevated temperatures. Studies on various amino acids show that decomposition often occurs between 185 °C and 280 °C. nih.govbiorxiv.org The primary volatile products are typically water and ammonia, resulting from intermolecular condensation reactions that form residues rich in peptide bonds. semanticscholar.orgresearchgate.net Significant decarboxylation (loss of CO₂) is less common, with the notable exception of cysteine. nih.govresearchgate.net Therefore, upon heating, this compound would be expected to primarily undergo condensation reactions involving its amino and carboxylic acid groups, rather than simple decarboxylation or cleavage of the dichlorophenyl moiety.

Photochemical Transformations: Aryl halides are known to undergo photochemical reactions upon UV irradiation. Studies on dichlorobenzenes have shown that excitation with UV light (e.g., at 193 nm) can induce the cleavage of the carbon-chlorine bond. aip.org This process can lead to the formation of aryl radicals. In the presence of a suitable solvent or hydrogen donor, this could result in reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. rsc.org For this compound, irradiation with UV light could potentially lead to the stepwise removal of chlorine atoms, yielding mono-chlorinated or fully dechlorinated phenyl derivatives.

Reaction Mechanisms and Kinetic Analysis

The mechanisms of the aforementioned reactions are generally well-understood for related classes of compounds.

Cross-Coupling Reactions: The catalytic cycle for palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) is a cornerstone of organometallic chemistry. nobelprize.orgyoutube.com It initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. nih.govlibretexts.org This is often the rate-limiting step and is known to be challenging for sterically hindered substrates like 2,6-disubstituted aryl chlorides. The next step is transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), where the second organic partner is introduced to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org The kinetics of these reactions for this compound would be significantly influenced by the steric bulk of the two ortho-chlorine atoms, which can slow both the oxidative addition and reductive elimination steps. researchgate.net The choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate these challenging steps. researchgate.netdicp.ac.cn

Nucleophilic Aromatic Substitution: The SNAr mechanism proceeds via a two-step addition-elimination sequence. The initial nucleophilic attack forms a high-energy, non-aromatic Meisenheimer complex. The rate of this reaction is highly dependent on the stability of this intermediate. Without strong electron-withdrawing groups to delocalize the negative charge, the activation energy for forming this complex from an unactivated substrate like the dichlorophenyl moiety would be prohibitively high.

Thermal Decomposition: The thermal decomposition of amino acids is a complex process involving multiple competing pathways. Kinetic analysis often reveals that intermolecular condensation to form oligomers or cyclic structures via peptide bond formation is a dominant pathway. semanticscholar.orgresearchgate.net For this compound, the initial steps would likely involve the endothermic formation of volatile products like water and ammonia. nih.gov

Photochemical Cleavage: The photodissociation of the C-Cl bond in dichlorobenzenes has been shown to proceed through several channels, including very fast direct dissociation and slower predissociation through a triplet state. aip.org The rate and quantum yield of such a reaction for the target molecule would depend on factors like the wavelength of light and the solvent environment.

Derivatization Strategies for Advanced Research Applications of 3 Amino 4 2,6 Dichlorophenyl Butyric Acid

Analytical Derivatization for Chromatographic Analysis (GC-FID, LC-MS)

Direct analysis of polar compounds like 3-Amino-4-(2,6-dichlorophenyl)butyric acid using chromatographic techniques can be challenging. thermofisher.com Derivatization is employed to enhance volatility for Gas Chromatography (GC) and improve retention and detection for Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comnih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

The analysis of amino acids and their analogs by GC is often hindered by their low volatility and high polarity, which can cause decomposition in the injector port. thermofisher.comresearchgate.net To overcome this, derivatization is essential to mask the polar functional groups (amino and carboxyl groups) by replacing their active hydrogens with nonpolar moieties. sigmaaldrich.comresearchgate.net

A prevalent method is silylation , which converts the analyte into a more volatile and thermally stable silyl (B83357) derivative. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. thermofisher.comsigmaaldrich.com MTBSTFA is often preferred as it forms tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to traditional trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comresearchgate.net Another approach involves a two-step derivatization, starting with esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group. nih.gov Alkyl chloroformates can also be used to derivatize both functional groups simultaneously in an aqueous medium. nih.gov

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Key Advantages | Reference |

|---|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amino, Carboxyl, Hydroxyl | Forms volatile by-products that elute with the solvent front. | thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino, Carboxyl, Hydroxyl | Forms derivatives (TBDMS) that are more stable and less moisture-sensitive. | sigmaaldrich.comresearchgate.net |

| Alkyl Chloroformates (e.g., Isobutyl Chloroformate) | - | Amino, Carboxyl | Convenient one-step reaction in an aqueous medium; provides good sensitivity. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization is not typically for increasing volatility but for improving chromatographic retention on reversed-phase (RP) columns and enhancing ionization efficiency for mass spectrometric detection. nih.govnih.gov Many GABA analogs are small, polar molecules that show poor retention on standard RPLC columns. tandfonline.comoup.com Pre-column derivatization attaches a hydrophobic tag to the primary amine of the analyte. nih.gov

A widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to yield stable, fluorescent derivatives with excellent chromatographic and mass spectrometric properties. nih.govacs.org Other common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, and dansyl chloride. tandfonline.comamuzainc.comchula.ac.th More recently, simple and inexpensive reagents like urea (B33335) have been shown to effectively derivatize amino acids for LC-MS analysis, improving their separation and UV response. nih.gov

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Key Advantages | Reference |

|---|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Produces stable derivatives with excellent chromatographic and MS detection properties. | nih.govacs.org |

| o-phthalaldehyde | OPA | Primary Amines (requires a thiol co-reagent) | Rapid reaction; forms highly fluorescent derivatives. | tandfonline.comamuzainc.comamuzainc.com |

| Urea | - | Amino Acids | Inexpensive, stable, and safe; reaction proceeds quantitatively without complex pretreatment. | nih.gov |

| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide | SPTPP | Amino Acids | Introduces a permanent positive charge, leading to high-sensitivity detection in positive-ion ESI-MS/MS. | nih.gov |

Derivatization for Enhanced Spectroscopic Characterization

GABA and its analogs are often spectroscopically silent, lacking a strong native chromophore or fluorophore, which makes direct detection by UV-Vis or fluorescence spectroscopy difficult. tandfonline.comresearchgate.net Derivatization can introduce a spectroscopically active moiety to the molecule, enabling sensitive detection and characterization.

For fluorescence spectroscopy, reagents like o-phthalaldehyde (OPA) in conjunction with a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) react with the primary amine of the butyric acid derivative to create a highly fluorescent product. amuzainc.comchula.ac.th This allows for quantification at very low concentrations. chula.ac.th Similarly, 2-hydroxynaphthaldehyde can be used to form a stable, fluorescent derivative. chula.ac.th For UV-Vis detection, reagents such as 2,4-dinitrofluorobenzene (DNFB) can be used, which react with the amino group to form a DNP-derivative that can be detected chromatographically. arxiv.org

In the field of in-vivo neurochemical analysis, Magnetic Resonance Spectroscopy (MRS) stands out as a non-invasive technique that can measure GABA concentrations in the brain without chemical derivatization. nih.govstanford.edu Due to low GABA concentrations and signal overlap with more abundant metabolites like creatine, specialized 'spectral editing' sequences like MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) are required. nih.govresearchgate.net This technique uses frequency-selective editing pulses to exploit the spin-spin (J-coupling) interaction between different protons within the GABA molecule, effectively isolating its signal from overlapping resonances. nih.govresearchgate.net This instrumental approach provides an alternative to chemical derivatization for the spectroscopic quantification of GABA in complex biological systems.

Synthetic Derivatization for Library Generation and Analog Preparation

The core scaffold of this compound serves as a valuable starting point for the synthesis of compound libraries and the preparation of novel analogs. researchgate.net Such synthetic derivatization allows for systematic modification of the molecule's structure to explore structure-activity relationships (SAR) and develop compounds with improved properties.

A cornerstone of this strategy is the use of protecting groups for the amino and carboxylic acid functionalities. The amino group is commonly protected with a 9-fluorenylmethoxycarbonyl (Fmoc) or a tert-butoxycarbonyl (Boc) group. cymitquimica.comgoogle.com

Fmoc Group : This protecting group is stable under acidic conditions but is readily cleaved by a base, such as piperidine. This orthogonality makes it extremely useful in solid-phase peptide synthesis, where it allows for the sequential addition of amino acid building blocks. cymitquimica.com

Boc Group : This group is stable to bases but is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). mdpi.com

By protecting the amine, chemists can selectively perform reactions on the carboxylic acid group, such as esterification or amide bond formation, without interference from the nucleophilic amine. nih.gov Conversely, the carboxyl group can be protected (e.g., as a methyl or t-butyl ester) to allow for selective modification of the amino group. This controlled, stepwise modification is fundamental for generating a diverse library of analogs from the parent compound.

| Protecting Group | Abbreviation | Target Functional Group | Common Cleavage Condition | Reference |

|---|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Amine | Basic (e.g., Piperidine) | cymitquimica.com |

| tert-butoxycarbonyl | Boc | Amine | Acidic (e.g., Trifluoroacetic Acid - TFA) | google.commdpi.com |

Bio-conjugation Strategies for Chemical Probe Development

Bioconjugation involves covalently linking this compound to another molecule, such as a fluorophore, a protein, or an affinity tag, to create a chemical probe. These probes are powerful tools for studying the biological activity, distribution, and molecular targets of the parent compound. nih.gov

Common bioconjugation strategies leverage the reactive amino and carboxyl functional groups:

Amide Bond Formation : The carboxylic acid moiety is the most common site for conjugation. It can be "activated" using coupling reagents like HATU (2-(3H- thermofisher.comsigmaaldrich.comnih.govtriazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate) or a combination of a carbodiimide (B86325) (e.g., DIC - N,N'-diisopropylcarbodiimide) and an additive (e.g., HOBt - Hydroxybenzotriazole). mdpi.com The activated acid can then react with a primary amine on a reporter molecule (like a fluorescent dye or biotin) or a biomolecule (like a peptide) to form a stable amide bond. mdpi.com

Fluorophore Labeling : For visualizing the compound in biological systems, it can be conjugated to a fluorescent probe. For example, the molecule could be linked to a BODIPY (boron-dipyrromethene) dye, enabling its detection via fluorescence microscopy to study its cellular uptake and localization. mdpi.com

Linker Insertion : In many cases, a flexible linker (e.g., a polyethylene (B3416737) glycol chain) is inserted between the butyric acid derivative and the reporter tag. This is done to ensure that the bulky tag does not sterically hinder the interaction of the core molecule with its biological target.

These chemical probe development strategies are essential for elucidating the mechanisms of action of pharmacologically active compounds and identifying their binding partners within the complex cellular environment. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 2,6 Dichlorophenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Amino-4-(2,6-dichlorophenyl)butyric acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR data for this compound in a suitable solvent like DMSO-d₆ are summarized below. The structure contains a chiral center at the C3 position, which renders the adjacent methylene (B1212753) protons (at C2 and C4) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with distinct couplings.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|

| H-Aromatic | 7.2 - 7.5 | Multiplet (m) | 3H | The three protons on the 2,6-dichlorophenyl ring would appear in the aromatic region. Their exact shifts and splitting depend on their relative positions. |

| H3 | 3.5 - 3.8 | Multiplet (m) | 1H | The methine proton attached to the amino group. It is coupled to the protons on C2 and C4, resulting in a complex multiplet. |

| H4a, H4b | 2.9 - 3.3 | Multiplet (m) | 2H | The diastereotopic methylene protons adjacent to the aromatic ring. They will likely appear as a complex multiplet due to coupling with H3. |

| H2a, H2b | 2.4 - 2.7 | Multiplet (m) | 2H | The diastereotopic methylene protons adjacent to the carboxyl group. They will show complex splitting due to coupling with H3. |

| NH₂ | Variable | Broad Singlet (br s) | 2H | The chemical shift of the amino protons is variable and depends on concentration, solvent, and temperature. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms). oregonstate.eduorganicchemistrydata.org Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent and should produce distinct signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of the carboxylic acid group typically appears in this downfield region. bhu.ac.in |

| C-Aromatic (C-Cl) | 130 - 135 | The two aromatic carbons directly bonded to chlorine atoms are deshielded. |

| C-Aromatic (C-H) | 125 - 130 | The three aromatic carbons bonded to hydrogen atoms. |

| C-Aromatic (Quaternary) | 135 - 140 | The aromatic carbon to which the butyric acid chain is attached. |

| C3 (CH-NH₂) | 50 - 60 | The methine carbon bonded to the nitrogen atom. |

| C2 (CH₂-COOH) | 35 - 45 | The methylene carbon adjacent to the carboxylic acid group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). science-softcon.deacs.org For this compound, COSY would show correlations between the H3 methine proton and the protons of the two adjacent methylene groups (H2 and H4). This would confirm the connectivity of the butyric acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. science-softcon.deacs.org HSQC would be used to unambiguously link the predicted proton signals (H2, H3, H4, and aromatic H) to their corresponding carbon signals (C2, C3, C4, and aromatic CH).

From the benzylic protons (H4) to the aromatic carbons (C-Aromatic), which would help in assigning the specific positions on the dichlorophenyl ring.

From the H2 protons to the carboxylic carbon (C=O).

From the H3 proton to C2, C4, and the carboxylic carbon (C=O).

Stereochemical Assignments through NMR Parameters

While standard NMR techniques confirm the constitution of the molecule, determining its stereochemistry (the 3D arrangement of atoms) often requires more advanced methods. Since the compound possesses a chiral center at C3, it can exist as two enantiomers. The use of chiral lanthanide shift reagents could, in principle, be employed. bhu.ac.in These reagents form diastereomeric complexes with the enantiomers, leading to separate and distinguishable signals in the NMR spectrum, which would allow for the determination of enantiomeric purity. However, no such studies have been reported for this specific compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. nih.gov

The IR spectrum is expected to show strong absorptions for polar functional groups. The broad O-H stretch of the carboxylic acid dimer would be a prominent feature, along with the sharp C=O stretch. The N-H stretching of the primary amine would also be visible.

Raman spectroscopy, being sensitive to non-polar bonds and symmetric vibrations, would be particularly useful for observing the C-C backbone of the butyric acid chain and the symmetric stretching of the dichlorophenyl ring. nih.gov The C-Cl stretches are also expected to be Raman active. chemicalbook.com

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) | IR |

| Amino Group | N-H stretch | 3300 - 3500 (two bands) | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | IR, Raman |

| Carbonyl | C=O stretch | 1700 - 1725 | IR (Strong) |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Amino Group | N-H bend | 1580 - 1650 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore is the 2,6-dichlorophenyl ring. Aromatic compounds typically exhibit π → π* transitions. libretexts.org The presence of chlorine substituents on the benzene (B151609) ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. science-softcon.de The spectrum would likely show a primary absorption band (E-band) around 210-230 nm and a secondary, less intense band (B-band) with fine structure around 260-280 nm. researchgate.netyoutube.com

Predicted UV-Vis Absorption Data:

| Transition Type | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* (E-band) | ~ 210 - 230 | 2,6-Dichlorophenyl ring |

Computational Chemistry and Molecular Modeling of 3 Amino 4 2,6 Dichlorophenyl Butyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gaussian.comfaccts.de For a flexible molecule like 3-Amino-4-(2,6-dichlorophenyl)butyric acid, which has a rotatable butyric acid chain, conformational analysis is crucial. This involves identifying various low-energy conformers, such as staggered and eclipsed forms, and determining their relative stabilities. mdpi.commaricopa.edu Techniques like Density Functional Theory (DFT) are often employed for these calculations, providing accurate geometries. chemrxiv.orgarxiv.org Understanding the preferred conformations is vital as it dictates how the molecule interacts with biological targets.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. wikipedia.orgku.edu.np The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. semanticscholar.orgnih.gov A small gap generally suggests higher reactivity. mdpi.com These parameters are typically calculated using methods like DFT. wuxibiology.comresearchgate.net

Vibrational Frequency Predictions and Spectral Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. arxiv.orgwikipedia.org These theoretical predictions are invaluable for interpreting experimental spectra, allowing for the assignment of specific vibrational modes (e.g., stretching, bending) to observed spectral bands. arxiv.orgmdpi.comnist.gov DFT calculations are commonly used to obtain harmonic vibrational frequencies, which are often scaled to better match experimental data. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govuni-muenchen.dersc.org These maps are useful for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for binding. chemrxiv.orgscispace.com Red-colored regions on an MEP map typically indicate areas of negative potential (e.g., around oxygen or nitrogen atoms), which are susceptible to electrophilic attack, while blue regions indicate positive potential (e.g., around hydrogen atoms), which are favorable for nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.govlammps.org For a molecule like this compound, MD simulations can reveal its conformational flexibility in different environments, such as in a solvent or when interacting with a biological macromolecule. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level. mdpi.commdpi.combiotechrep.ir For this compound, docking studies could be performed with relevant biological targets to predict its binding affinity and interaction patterns. The results of docking, often expressed as a binding energy score, can help to prioritize compounds for further experimental testing. mdpi.com

Prediction of Physicochemical Descriptors (e.g., Topological Polar Surface Area, LogP, Rotatable Bonds)

Physicochemical descriptors are crucial in medicinal chemistry for predicting a molecule's pharmacokinetic properties, such as absorption and distribution. These descriptors are often calculated using computational methods.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. wikipedia.org It is a good predictor of a drug's ability to permeate cell membranes. wikipedia.org For a molecule to cross the blood-brain barrier, a TPSA of less than 90 Ų is generally required. wikipedia.org Molecules with a TPSA greater than 140 Ų tend to have poor cell membrane permeability. wikipedia.org

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity (fat-solubility). This descriptor influences how a drug is absorbed, distributed, metabolized, and excreted.

Rotatable Bonds are defined as any single non-ring bond, attached to a non-terminal, non-hydrogen atom. The number of rotatable bonds influences the conformational flexibility of a molecule, which can affect its binding to a target receptor.

While specific calculated values for this compound are not available, we can look at data for a structurally related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, to understand the typical range of these values. nih.gov

Table 1: Computed Physicochemical Descriptors for a Structurally Related Compound (Data for (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) nih.gov

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 63.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| XLogP3 | 1.3 |

It is important to note that the substitution pattern on the phenyl ring (2,6-dichloro vs. 2,4,5-trifluoro) will influence these values. The presence of chlorine atoms instead of fluorine atoms, and their specific positions, will alter the electronic distribution and steric profile of the molecule, thereby affecting its TPSA and LogP. However, the number of rotatable bonds would be expected to be the same.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals)

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their interactions with biological targets. For this compound, the key functional groups capable of engaging in these interactions are the amino group, the carboxylic acid group, and the dichlorophenyl ring.

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors. The carboxylic acid's hydroxyl group can act as both a donor and an acceptor. These interactions are crucial for the molecule's solubility in polar solvents and for its binding to biological macromolecules like proteins and enzymes.

Van der Waals Forces: These are weaker, non-specific interactions that occur between all atoms. The dichlorophenyl ring of this compound contributes significantly to its potential for van der Waals interactions. These forces, although individually weak, can become significant when summed over a large nonpolar surface, influencing how the molecule fits into the binding pocket of a receptor. The chlorine atoms, being larger and more polarizable than hydrogen atoms, will have a notable effect on the van der Waals interactions of the phenyl ring.

In the context of a biological system, these non-covalent interactions would dictate how this compound orients itself within a binding site. For instance, the amino and carboxyl groups would likely form directed hydrogen bonds with polar residues in a protein, while the dichlorophenyl ring could fit into a hydrophobic pocket, stabilized by van der Waals forces. Computational techniques such as molecular docking and molecular dynamics simulations could be employed to model these interactions in detail.

Molecular Interaction Studies of 3 Amino 4 2,6 Dichlorophenyl Butyric Acid Analogs

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of a ligand for its target receptor are primary determinants of its pharmacological effect. For analogs of 3-amino-4-(2,6-dichlorophenyl)butyric acid, these properties are heavily influenced by the substitution pattern on the phenyl ring and the stereochemistry of the molecule.

Research into related compounds, such as 4-heteroaryl substituted amino-3,5-dicyanopyridines, demonstrates the impact of structural modifications on receptor binding. cymitquimica.com In these studies, binding affinities are quantified using the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors. For instance, certain analogs show nanomolar Ki values for adenosine (B11128) receptor subtypes, indicating high binding affinity. cymitquimica.com The selectivity is determined by comparing the Ki values across different receptor subtypes. A ligand is considered selective if it has a significantly lower Ki for one receptor subtype over others.

The ionic environment can also play a critical role in receptor binding. Studies on the excitatory amino acid analog DL-[3H]2-amino-4-phosphonobutyrate have shown that divalent cations like calcium, in the presence of chloride ions, can significantly increase the density of binding sites without altering the dissociation constant. nih.gov Conversely, sodium ions were found to decrease the affinity of the binding site. nih.gov These findings underscore the importance of considering the physiological ionic conditions when evaluating the receptor binding of charged molecules like amino acid derivatives.

The lipophilicity, influenced by halogenation patterns, is another key factor. Dichloro-substituted analogs generally exhibit higher lipophilicity compared to their mono-chloro counterparts, which can affect membrane permeability and subsequent interaction with the receptor binding pocket. nih.gov Furthermore, the stereochemistry is often critical; for many analogs, the (R)- or (S)-enantiomer displays markedly different binding profiles, highlighting the three-dimensional nature of the ligand-receptor interaction. nih.gov

| Compound/Analog Class | Receptor Target(s) | Key Findings |

| 4-Heteroaryl Substituted Amino-3,5-dicyanopyridines | Adenosine Receptors (A1, A2A, A2B, A3) | Certain analogs exhibit nanomolar Ki values, indicating high affinity, with varying selectivity across subtypes. cymitquimica.com |

| DL-2-amino-4-phosphonobutyrate | L-Glutamate-sensitive sites | Binding is enhanced by Ca2+ and Cl- ions, which increase binding site density. Na+ reduces site affinity. nih.gov |

| (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid | General (enzymes, receptors, ion channels) | The dichlorophenyl moiety is noted to enhance biological interactions. |

Enzyme Inhibition and Modulatory Effects on Target Enzymes

Beyond receptor binding, analogs of this compound are investigated for their potential to inhibit or modulate the activity of key enzymes. This is a common mechanism of action for many therapeutic agents.

A notable example is the study of (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid, an analog that acts as a selective and potent mechanism-based inactivator of ornithine aminotransferase (OAT). OAT is an enzyme overexpressed in certain cancers, making it a viable drug target. This analog exhibits a dual mode of inhibition: it can act as a substrate and, in a smaller fraction of reactions, it irreversibly inactivates the enzyme by forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor and a key lysine (B10760008) residue in the active site.

Kinetic analyses, such as those performed using stopped-flow spectrophotometry, are essential to elucidate the mechanism of inhibition. For the aforementioned OAT inhibitor, these studies revealed a rate-limiting step involving the decay of a long-lived external aldimine species, which effectively traps the enzyme in a transient but stable inhibited state. This detailed mechanistic understanding is invaluable for optimizing inhibitor design.

The following table summarizes the inhibitory action of a key analog:

| Inhibitor Analog | Target Enzyme | Type of Inhibition | Mechanism Highlight |

| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid | Ornithine Aminotransferase (OAT) | Mechanism-based, Irreversible | Dual-mode inhibition involving both substrate turnover and covalent inactivation of the enzyme. |

Structure-Based Ligand Design Principles and Computational Screening

The development of novel therapeutic agents increasingly relies on structure-based ligand design and computational screening. These methods use the three-dimensional structure of the target macromolecule to design or identify molecules that are likely to bind with high affinity and selectivity.

A common workflow involves: